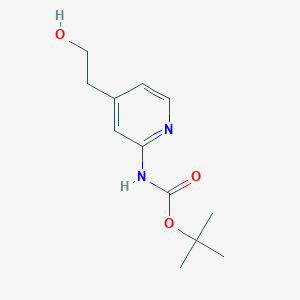
(Z)-5-苯亚甲基-3-乙基-2-硫代噻唑烷-4-酮
描述
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .科学研究应用
Adsorption Properties for Ag (I)
BTR-1, along with BTR-2 and BTR-3, were synthesized and their adsorption properties for Ag (I) were investigated. The adsorption equilibria of BTR-1, BTR-2, BTR-3 for Ag (I) are achieved after about 10 hours .
Beam Transmission Software
The BTR code, originally named “Beam Transmission and Re-ionization”, is used for Neutral Beam Injection (NBI) design. It calculates detailed power deposition maps and particle losses with an account of ionized beam fractions and background electromagnetic fields .
Genetic Variability Studies
The Btr1 genes have been investigated in two accessions of Aegilops speltoides Tausch and 29 accessions of 11 tetraploid wheat species .
Synthesis of Thiazolidine Derivatives
Thiazolidine motifs, which include 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one, are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Synthesis of BMTTZD Analogs
For the synthesis of BMTTZD analogs, commercially available 3-methyl-2-thioxothiazolidin-4-one was utilized as a key starting component .
Inhibition of Mushroom and Mammal Tyrosinases
Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities have been investigated for their efficacy on the Inhibition of Mushroom and Mammal Tyrosinases .
作用机制
Target of Action
BTR-1 primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
BTR-1 interacts with its targets by inducing a block in the S phase of the cell cycle, affecting DNA replication . This blockage leads to the activation of apoptosis, a process of programmed cell death .
Biochemical Pathways
The MAPK signaling pathway is the main biochemical pathway affected by BTR-1 . This pathway modulates the expression of a midgut membrane-bound alkaline phosphatase (ALP) and a suite of ATP-binding cassette transporter subfamily C (ABCC) genes . The interplay between these resistance genes is controlled by a trans-regulatory mechanism via the MAPK signaling pathway .
Pharmacokinetics
It is known that btr-1 is an active anti-cancer agent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BTR-1 and their impact on its bioavailability.
Result of Action
The result of BTR-1’s action is the induction of cell death in leukemic cells . This is achieved through the activation of apoptosis, which is triggered by the blockage in the S phase of the cell cycle and the subsequent disruption of DNA replication .
安全和危害
属性
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-benzylidene-3-ethyl-2-thioxothiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the BTR-1 locus and what is its significance?
A1: The BTR-1 locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the BTR-1 locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.
Q2: How does the BTR-1 locus contribute to Cry1Ac toxin resistance?
A2: Research suggests that the BTR-1 locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:
- Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].
- ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].
Q3: What is the role of the MAPK signaling pathway in BTR-1 mediated resistance?
A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the BTR-1 locus []. A MAP4K4 gene, located within the BTR-1 locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one](/img/structure/B3223527.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3223532.png)
![6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223535.png)
![6-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223542.png)
acetic acid](/img/structure/B3223548.png)
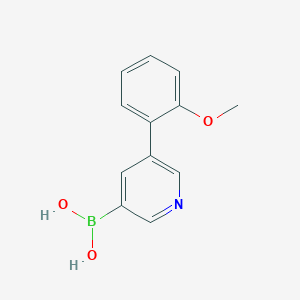
![4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B3223558.png)
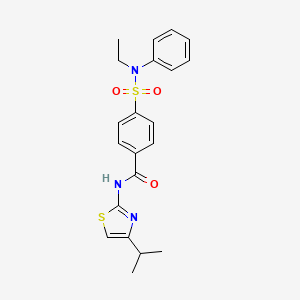
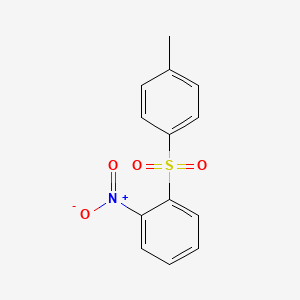

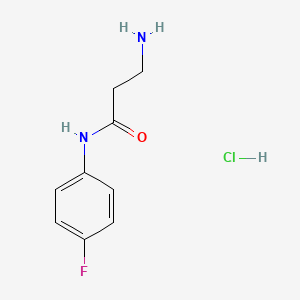

![2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B3223602.png)
